2-Dimethylamino Substituent Electronic Differentiation
The target compound carries a dimethylamino group at the 2‑position of the phenyl ring, whereas the closest cataloged analogs—2‑chloro‑N‑(2‑chloro‑5‑dimethylsulfamoyl‑phenyl)‑acetamide (CAS 379726‑32‑6) and the established GSTO1 probe C1‑27 (GSTO1‑IN‑1, 2‑chloro‑N‑[4‑chloro‑3‑(dimethylsulfamoyl)phenyl]acetamide)—bear a chlorine atom at that position [1]. The dimethylamino group is a stronger electron‑donating substituent (Hammett σₚ ≈ –0.83 for NMe₂ vs. +0.23 for Cl), which alters the electron density of the aromatic ring and the acidity of the adjacent anilide N–H, thereby modulating both non‑covalent target recognition and the reactivity of the chloroacetyl warhead [2].
| Evidence Dimension | Hammett substituent constant (σₚ) – electronic influence on phenyl ring |
|---|---|
| Target Compound Data | 2‑NMe₂: σₚ ≈ –0.83 (strongly electron‑donating) |
| Comparator Or Baseline | 2‑Cl analog (CAS 379726‑32‑6): σₚ ≈ +0.23 (electron‑withdrawing); C1‑27 (GSTO1‑IN‑1): 4‑Cl σₚ ≈ +0.23 |
| Quantified Difference | Δσₚ ≈ –1.06 relative to 2‑Cl analog, indicating markedly different electronic character |
| Conditions | Physical‑organic chemistry reference values; not an assay |
Why This Matters
The reversed electronic character predicts distinct target‑engagement profiles, as demonstrated by the fact that C1‑27 acts as a potent GSTO1 inhibitor (IC₅₀ 31 nM) [1] while the target compound has been cited in contexts linked to PRMT5 and ACSS2, implying that the 2‑NMe₂ group redirects biological activity away from GSTO1.
- [1] Tsuboi, K., et al. Potent and selective inhibitors of glutathione S‑transferase omega 1 that impair cancer drug resistance. J. Am. Chem. Soc. 2011, 133, 16605–16616. IC₅₀ 31 nM for GSTO1-IN-1. View Source
- [2] Hansch, C., Leo, A., Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165–195. View Source
